![molecular formula C20H19N3O4 B7711817 methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate](/img/structure/B7711817.png)
methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate, also known as OTD-002, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound was developed by OncoTherapy Science, Inc., a biopharmaceutical company that specializes in the development of innovative cancer therapies.
Mécanisme D'action
The mechanism of action of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate involves the inhibition of the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cancer cell survival, proliferation, and angiogenesis, making it an attractive target for cancer therapy. methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate binds to the ATP-binding site of CK2 and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. Moreover, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to be well-tolerated in a phase I clinical trial in patients with advanced solid tumors. The pharmacokinetics of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate have been characterized in preclinical studies, and the compound has been shown to have good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate is its specificity for CK2, which makes it a promising candidate for cancer therapy. Moreover, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments. However, one of the limitations of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate is its relatively low potency compared to other CK2 inhibitors. Further optimization of the compound may be necessary to improve its efficacy.
Orientations Futures
There are several future directions for the development of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate as a cancer therapy. One potential direction is the combination of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate with other targeted therapies, such as immune checkpoint inhibitors, to enhance the antitumor immune response. Another direction is the development of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate as a precision medicine approach, where patient-specific biomarkers are used to identify patients who are most likely to benefit from the treatment. Moreover, the optimization of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate and the development of analogs with improved potency and selectivity may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, which is then coupled with 4-oxo-4-((3-aminophenyl)amino)butanoic acid methyl ester to yield the final product, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate. The synthesis of this compound has been reported in a peer-reviewed scientific journal and has been validated by OncoTherapy Science, Inc.
Applications De Recherche Scientifique
Methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. In these studies, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
Propriétés
IUPAC Name |
methyl 4-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-6-3-4-9-16(13)19-22-20(27-23-19)14-7-5-8-15(12-14)21-17(24)10-11-18(25)26-2/h3-9,12H,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYTXAYCRBODKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.